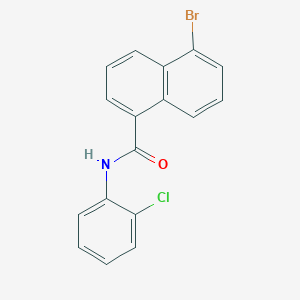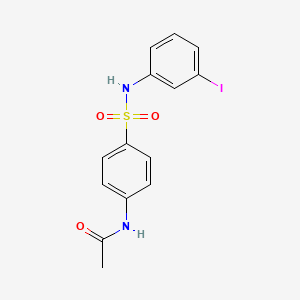![molecular formula C17H19ClN2O4S B3704296 N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide](/img/structure/B3704296.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide is a chemical compound with the molecular formula C17H19ClN2O4S and a molecular weight of 382.9 g/mol. This compound is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, a 4-methoxybenzyl group, and a methylglycinamide moiety. It is primarily used for research purposes and is not intended for human or veterinary use.
Vorbereitungsmethoden
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide involves several steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The 4-chlorophenyl group is reacted with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride.
Amidation: The 4-chlorophenylsulfonyl chloride is then reacted with N-(4-methoxybenzyl)-N-methylglycinamide in the presence of a base such as triethylamine to form the desired compound.
Analyse Chemischer Reaktionen
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki–Miyaura coupling.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide can be compared with similar compounds such as:
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-ethylglycinamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-propylglycinamide: The presence of a propyl group can lead to differences in solubility and interaction with molecular targets.
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-butylglycinamide: The butyl group can influence the compound’s stability and reactivity in chemical reactions.
These comparisons highlight the uniqueness of N2-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide in terms of its specific functional groups and their impact on its chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-20(25(22,23)16-9-5-14(18)6-10-16)12-17(21)19-11-13-3-7-15(24-2)8-4-13/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGDMATLSHDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3704220.png)

![2,4-dichloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B3704257.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3704258.png)

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3704267.png)
![2-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B3704268.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B3704269.png)
![N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3704282.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3704285.png)

![2-(4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B3704303.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3704311.png)
![2-(3-nitrophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3704322.png)
